7-chloro-5-methylbenzofuran-3(2H)-one
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Overview
Description
7-chloro-5-methylbenzofuran-3(2H)-one: is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chlorine atom at the 7th position and a methyl group at the 5th position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-methylbenzofuran-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 2-methylfuran.
Friedel-Crafts Acylation: The initial step involves the acylation of 2-chlorophenol with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzofuran ring.
Chlorination: The final step involves the selective chlorination of the benzofuran ring at the 7th position using a chlorinating agent like thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors for the Friedel-Crafts acylation and cyclization steps.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-chloro-5-methylbenzofuran-3(2H)-one can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of the compound can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydrobenzofuran derivatives.
Substitution Products: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-chloro-5-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can:
- Inhibit certain enzymes by binding to their active sites.
- Interfere with cellular processes by integrating into biological membranes.
- Modulate signaling pathways by interacting with receptors and other proteins.
Comparison with Similar Compounds
5-chlorobenzofuran-3(2H)-one: Lacks the methyl group at the 5th position.
7-chlorobenzofuran-3(2H)-one: Lacks the methyl group at the 5th position.
5-methylbenzofuran-3(2H)-one: Lacks the chlorine atom at the 7th position.
Uniqueness:
- The presence of both a chlorine atom at the 7th position and a methyl group at the 5th position makes 7-chloro-5-methylbenzofuran-3(2H)-one unique.
- This unique substitution pattern imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
7-chloro-5-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWBRSXCYFWVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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